molecular formula C10H11NO2 B2650403 1-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione CAS No. 57311-36-1

1-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione

Cat. No.: B2650403
CAS No.: 57311-36-1
M. Wt: 177.203
InChI Key: GKMANJNJOGJCNJ-UHFFFAOYSA-N
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Description

1-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.203. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Analysis

1-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione is a chemical compound that has been the subject of various studies focusing on its synthesis and potential applications in scientific research. Researchers have developed methods for the efficient synthesis of this compound and its derivatives, exploring their structural and electronic properties. For instance, one study presents an efficient synthesis technique for 7-(N-formyl-, 7-(N-acetyl-, and 7-(N-isobutyrylamino)-2-methylquinoline-5,8-diones, showcasing their potential as intermediates in the synthesis of potent antitumor agents like lavendamycin methyl ester (Behforouz et al., 1996).

Nonlinear Optical (NLO) Properties

Another area of interest is the exploration of the nonlinear optical (NLO) properties of related quinoline derivatives. A study demonstrated the synthesis of a novel heteroannulated chromone derivative, exploring its electronic structure, NLO properties, and electronic absorption spectra through Density Functional Theory (DFT) calculations and experimental techniques. This research highlights the potential application of such compounds in the development of materials with unique optical properties (Halim & Ibrahim, 2017).

Catalytic Systems for Organic Synthesis

The compound and its related structures have also been utilized in catalytic systems for the synthesis of other organic molecules. For example, the use of 1-methylimidazolium hydrogen sulfate in combination with chlorotrimethylsilane has been shown to be an effective catalytic system for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones. This represents a versatile approach to synthesizing a wide range of organic compounds under thermal and solvent-free conditions, highlighting the utility of quinoline derivatives in facilitating organic reactions (Kefayati, Asghari, & Khanjanian, 2012).

Structural and Spectral Analysis

Research into the structural and spectral analysis of quinoline derivatives has provided insights into their chemical behavior and potential applications. Studies have employed various spectroscopic techniques to characterize these compounds, aiding in the understanding of their chemical properties and reactivity. Such analysis is essential for the development of new materials and drugs, as well as for advancing our understanding of molecular structures (Candan et al., 2001).

Properties

IUPAC Name

1-methyl-7,8-dihydro-6H-quinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-11-8-3-2-4-9(12)7(8)5-6-10(11)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMANJNJOGJCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC1=O)C(=O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.36 g (0.0206 mol) of 7,8-dihydro-2,5(1H,6H)-quinolinedione are stirred with 5.69 g (2×0.0206 mol) of powdered anhydrous potassium carbonate and 1.92 ml (1.5×0.0206 mol) of methyl iodide in 35 ml of dimethylformamide for 16 hours at ambient temperature. The mixture is then suction filtered, the solvent is evaporated off in vacuo and the residue is recrystallised from chloroform/ethyl acetate. Melting point: 203°-205° C., Yield: 3.1 g (84.9% of theory).
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
5.69 g
Type
reactant
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

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